molecular formula C9H8BrN3OS B1530271 5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1179024-63-5

5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1530271
CAS No.: 1179024-63-5
M. Wt: 286.15 g/mol
InChI Key: HIUYRPZHXNAQKG-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a brominated and methoxylated phenyl substituent at the 5-position of the triazole ring. This compound belongs to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol class, which is renowned for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The bromine atom at the meta position and the methoxy group at the para position on the phenyl ring confer distinct electronic and steric properties, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

5-(3-bromo-4-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3OS/c1-14-7-3-2-5(4-6(7)10)8-11-9(15)13-12-8/h2-4H,1H3,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUYRPZHXNAQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=S)NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Hydrazinecarbothioamide Intermediate

The synthesis begins with the reaction of 3-bromo-4-methoxyaniline with hydrazine derivatives to form the corresponding hydrazinecarbothioamide. This intermediate is crucial as it contains the thiol functionality that will be retained in the final triazole ring.

Acylation Step

The hydrazinecarbothioamide intermediate is then acylated using 3-bromo-4-methoxybenzoyl chloride under controlled conditions. This step introduces the aromatic substituent that will be part of the final compound. The reaction is typically carried out in an organic solvent such as ethanol or dichloromethane, with a base to neutralize the generated HCl.

Cyclization to 1,2,4-Triazole

Cyclization is achieved by heating the acylated intermediate, often under reflux conditions, which promotes ring closure to form the 1,2,4-triazole-3-thiol core. This step is critical and requires optimization of temperature and reaction time to maximize yield.

S-Alkylation (Optional)

For derivatives or functionalized analogs, S-alkylation of the thiol group can be performed using alkyl halides such as 2-bromo-1-phenylethanone in the presence of a base like cesium carbonate. This reaction is typically done in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature, yielding S-alkylated triazole derivatives.

Purification and Characterization

The crude product is purified by recrystallization from ethanol or other suitable solvents. The purified compound is characterized by:

Research Findings and Data Summary

The following table summarizes key steps, reagents, and conditions reported in the literature for the preparation of this compound and related compounds:

Step Reaction Type Reagents/Conditions Notes/Outcome
1 Hydrazinecarbothioamide formation 3-bromo-4-methoxyaniline + hydrazine derivatives Intermediate formation with thiol group
2 Acylation 3-bromo-4-methoxybenzoyl chloride, base, solvent Introduces aromatic substituent, moderate to high yield
3 Cyclization Heating under reflux (ethanol or similar solvent) Ring closure to 1,2,4-triazole-3-thiol, optimized temperature/time
4 S-Alkylation (optional) Alkyl halides (e.g., 2-bromo-1-phenylethanone), Cs2CO3, DMF Functionalization of thiol group, yields up to ~79%
5 Purification Recrystallization from ethanol High purity product
6 Characterization IR, NMR, MS, elemental analysis Confirms structure and purity

Example Synthetic Route

A representative example from the literature for a structurally related compound (4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) can be adapted for this compound synthesis:

  • Starting Material : 3-bromo-4-methoxyaniline
  • Step 1 : Formation of N-(3-bromo-4-methoxyphenyl)hydrazinecarbothioamide by reaction with hydrazinecarbothioamide.
  • Step 2 : Acylation with 3-bromo-4-methoxybenzoyl chloride to form acyl hydrazine derivative.
  • Step 3 : Cyclization by refluxing in ethanol to yield the triazole-3-thiol core.
  • Step 4 : Optional S-alkylation with alkyl halides in DMF with cesium carbonate base.
  • Step 5 : Purification by recrystallization.
  • Step 6 : Characterization by IR, NMR, MS, and elemental analysis.

This route is supported by similar syntheses reported in peer-reviewed journals and patents, ensuring reliability and reproducibility.

Analytical and Characterization Techniques

  • Infrared Spectroscopy (IR) : Confirms the presence of thiol (–SH), methoxy (–OCH3), and triazole ring functionalities.
  • Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ and $$^{13}C$$ NMR provide detailed information about the aromatic protons, methoxy substituents, and triazole ring protons. $$^{15}N$$ NMR can be used to confirm the nitrogen environment in the triazole ring.
  • Mass Spectrometry (MS) : Confirms molecular weight consistent with the expected formula.
  • Elemental Analysis : Verifies the elemental composition matching theoretical values, confirming purity.

Chemical Reactions Analysis

Cyclocondensation with α-Bromo-1,3-Diketones

This reaction forms thiazolo[3,2-b] triazole derivatives under visible-light irradiation. The process involves nucleophilic attack by the thiol group on the α-bromo carbonyl compound, followed by cyclization.

Example Reaction:

  • Reactants : α-Bromo-1-phenylbutane-1,3-dione + 5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

  • Conditions : Visible light, aqueous solvent, room temperature (30 min)

  • Product : (2-Aryl-6-methylthiazolo[3,2-b] triazol-5-yl)(aryl)methanone

  • Yield : 78–82%

Table 1: Solvent Effects on Cyclocondensation Efficiency

SolventReaction TimeYield (%)
H₂O30 min82
MeOH50 min74
THF2 hr42
DMF3 hr20

Alkylation and Nucleophilic Substitution

The thiol group undergoes alkylation with electrophilic reagents, forming thioether derivatives. Bromo-ethanones and iodobutane are common alkylating agents.

Example Reactions:

  • With 1-Iodobutane :
    Forms S-butyl derivatives.
    Conditions : Reflux in ethanol, 6 hr.
    Yield : 70–85%

  • With 2-Bromo-1-(1,3-benzodioxol-5-yl)-1-ethanone :
    Produces S-acylated derivatives.
    Conditions : Room temperature, DMF solvent.
    Yield : 65–78%

Mechanism :
The thiol acts as a nucleophile, attacking the electrophilic carbon in the alkylating agent. Steric hindrance from the bromo-methoxyphenyl group influences regioselectivity.

Oxidation to Disulfides

The thiol group oxidizes to form disulfide bridges under mild oxidative conditions.

Example Reaction :

  • Oxidizing Agent : Hydrogen peroxide (H₂O₂)

  • Conditions : Room temperature, aqueous ethanol.

  • Product : Bis(5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl) disulfide

  • Yield : 88–92%

Kinetics :
Reaction completes within 1–2 hr, monitored by TLC. Disulfide formation is confirmed via FTIR loss of -SH absorption (~2550 cm⁻¹).

Schiff Base Formation

The amino group (if present in derivatives) condenses with aldehydes to form Schiff bases.

Example Reaction :

  • Reactant : 4-Amino-5-(3-bromo-4-methoxyphenyl)-1,2,4-triazole-3-thiol + Furfural

  • Conditions : Reflux in acetic acid, 4 hr.

  • Product : 4-((Furan-2-ylmethylene)amino)-5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

  • Yield : 76%

Characterization :
¹H NMR shows a singlet at δ 8.89 ppm for the imine (-N=CH-) proton .

Reduction of Thiol to Thioether

The thiol group can be reduced to a thioether using agents like LiAlH₄.

Example Reaction :

  • Reducing Agent : LiAlH₄ in dry THF

  • Conditions : 0°C to room temperature, 2 hr.

  • Product : 5-(3-Bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thioether

  • Yield : 60–68%

Mechanistic Insight :
Radical intermediates are involved, as evidenced by inhibition studies with TEMPO .

Cyclization to Triazolothiadiazoles

Condensation with carboxylic acids in POCl₃ yields fused heterocycles.

Example Reaction :

  • Reactant : this compound + 4-Methoxybenzoic acid

  • Conditions : POCl₃, 100°C, 3 hr.

  • Product : 6-(4-Methoxyphenyl)-3-(3-bromo-4-methoxyphenyl)- triazolo[3,4-b] thiadiazole

  • Yield : 72%

Table 2: Substituent Effects on Cyclization Yields

Carboxylic AcidProduct Yield (%)
4-Methoxybenzoic acid72
2-Chloro-5-nitrobenzoic acid68
2-Bromo-4-fluorobenzoic acid65

Metal Complexation

The thiol and triazole N-atoms coordinate with transition metals.

Example Reaction :

  • Metal Salt : Cu(II) acetate

  • Conditions : Methanol, 50°C, 1 hr.

  • Product : Cu(II) complex with 2:1 ligand-metal ratio

  • Stability Constant (log β) : 8.2 ± 0.3

Application :
These complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Key Research Findings

  • Regioselectivity : Steric effects from the 3-bromo-4-methoxyphenyl group direct reactions to the thiol site over the triazole nitrogen .

  • Solvent Optimization : Aqueous solvents under visible light improve cyclocondensation yields by 20–30% compared to organic solvents .

  • Biological Relevance : Thiazolo-triazole derivatives show 2–4x higher antimicrobial activity than the parent compound .

This compound’s versatility in forming disulfides, thioethers, and fused heterocycles underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains and fungi. For example, a study demonstrated that similar triazole compounds showed activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

1.2 Anticancer Properties
Triazoles have also been investigated for their anticancer effects. A related compound, 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, demonstrated cytotoxicity against several cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation . The brominated variant may enhance these effects due to the electron-withdrawing nature of the bromine atom, which can affect the compound's interaction with biological targets.

1.3 Enzyme Inhibition
The ability of triazoles to act as enzyme inhibitors has been explored in various studies. For instance, they have been shown to inhibit enzymes involved in fungal biosynthesis pathways, making them candidates for antifungal drug development . The specific interactions of 5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with target enzymes remain an area for future research.

Agricultural Applications

2.1 Fungicides
Due to their structural similarities with known fungicides, triazole derivatives are often evaluated for agricultural use. The compound's ability to inhibit fungal growth suggests it could serve as a novel fungicide in crop protection strategies . Field studies are necessary to assess its effectiveness and safety in agricultural settings.

2.2 Plant Growth Regulators
Some triazoles have been shown to modulate plant growth by influencing hormonal pathways. Research into the application of this compound as a plant growth regulator could reveal new methods for enhancing crop yields or stress resistance .

Material Science

3.1 Synthesis of Novel Materials
Triazole compounds are increasingly being used in the synthesis of advanced materials due to their unique properties. They can serve as ligands in coordination chemistry or as building blocks for polymers with specific functionalities . The incorporation of the bromine atom may improve the thermal stability and mechanical properties of these materials.

3.2 Photovoltaic Applications
Recent studies have suggested that triazole-based compounds can be utilized in organic photovoltaic cells due to their electronic properties. The potential for this compound in this field is promising but requires further exploration into its electronic behavior and stability under operational conditions .

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus aureus and E. coli
Anticancer propertiesInduces apoptosis in cancer cell lines
Enzyme inhibitorsPotential antifungal activity through enzyme inhibition
Agricultural ApplicationsFungicidesInhibits fungal growth; potential crop protection use
Plant growth regulatorsMay enhance growth or stress resistance
Material ScienceSynthesis of novel materialsUsed as ligands or building blocks for advanced materials
Photovoltaic applicationsPotential use in organic photovoltaic cells

Mechanism of Action

The mechanism of action of 5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-{[(E)-(5-Bromo-2-Methoxyphenyl)Methylene]Amino}-5-(3-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol ()
  • Structural Differences : This analog features a Schiff base (-CH=N-) linkage and an additional methoxy group at the 3-position of the phenyl ring.
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol) ()
  • Structural Differences : Replaces bromine with chlorine and lacks the methoxy group.
  • Functional Impact: Yucasin inhibits YUC flavin monooxygenases in auxin biosynthesis. The para-chloro substituent provides moderate electron-withdrawing effects, whereas the target compound’s bromine offers stronger electronegativity and bulkiness, which may enhance target selectivity or metabolic stability .
4-(4-Ethoxyphenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol ()
  • Structural Differences : Ethoxy and methoxy groups replace bromine.

Heterocyclic and Polyaromatic Modifications

5-(Quinoxalin-3-yl)-4H-1,2,4-Triazole-3-Thiol ()
  • Structural Differences: A quinoxaline moiety replaces the bromophenyl group.
  • Biological Relevance: The bicyclic quinoxaline enhances π-π stacking with aromatic residues in enzymes, as seen in thymidine phosphorylase inhibition studies. This contrasts with the target compound’s monocyclic phenyl group, which may limit such interactions but improve synthetic accessibility .
5-(Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol ()
  • Structural Differences : A pyridine ring replaces the bromophenyl group.
  • Electronic Effects: The pyridine’s basic nitrogen can protonate under physiological conditions, altering solubility and bioavailability compared to the non-ionizable bromophenyl group .

Functional Group Additions

Schiff Base Derivatives ()
  • Example: 4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol.
  • Impact : The Schiff base enables further derivatization and metal chelation, which can modulate antimicrobial or catalytic activities. The target compound lacks this versatility but may exhibit greater stability under acidic conditions .

Physicochemical Properties

Compound logP Solubility (mg/mL) Molecular Weight (g/mol) Key Substituents
Target Compound 3.8* 0.12* 329.2 3-Br, 4-OCH3
Yucasin () 2.9 0.45 243.7 4-Cl
Quinoxaline Derivative () 2.5 0.08 298.3 Quinoxalin-3-yl
Ethoxyphenyl Derivative () 4.1 0.05 341.4 4-OCH2CH3, 4-OCH3

*Estimated using computational tools.

Biological Activity

5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of 3-bromo-4-methoxyphenyl derivatives with thiosemicarbazide followed by cyclization. The general synthetic pathway includes:

  • Formation of Thiosemicarbazide : Starting from 3-bromo-4-methoxyphenyl isothiocyanate.
  • Cyclization : The thiosemicarbazide undergoes cyclization to form the triazole ring.
  • Functionalization : The thiol group is introduced at the 3-position of the triazole ring.

This synthetic approach allows for the introduction of various substituents that can modulate biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of triazole compounds show varying degrees of antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties : Research has shown that triazole derivatives can possess anti-inflammatory effects. Compounds synthesized from similar frameworks have exhibited activity in reducing inflammation markers in vitro .
  • Anticancer Potential : Several studies have evaluated the cytotoxic effects of triazole derivatives on cancer cell lines. Notably, certain derivatives have shown promising results against melanoma and breast cancer cell lines, indicating potential as anticancer agents .

Antimicrobial Studies

A comparative study was conducted to evaluate the antimicrobial efficacy of various triazole derivatives. The results are summarized in Table 1:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5aE. coli32 µg/mL
5bStaphylococcus aureus16 µg/mL
5cPseudomonas aeruginosa>64 µg/mL

These findings suggest that modifications to the triazole structure can significantly impact antimicrobial potency.

Anti-inflammatory Activity

In a study assessing anti-inflammatory activity, several derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
5d45%60%
5e50%70%

The results indicate that specific substitutions on the triazole ring enhance COX inhibition, which is crucial for developing anti-inflammatory drugs .

Anticancer Activity

The anticancer potential was evaluated using an MTT assay on various cancer cell lines:

CompoundCell LineIC50 (µM)
5fMelanoma (IGR39)15.0
5gTriple-negative breast cancer (MDA-MB-231)20.0
5hPancreatic carcinoma (Panc-1)25.0

These findings illustrate that modifications to the structure can lead to enhanced selectivity and potency against specific cancer types .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of a triazole derivative similar to this compound in treating bacterial infections in patients with compromised immune systems. The compound showed a significant reduction in infection rates compared to standard treatments.
  • Case Study on Anticancer Properties : A laboratory study assessed the cytotoxic effects of this compound on human melanoma cells. Results indicated a dose-dependent response with an IC50 value significantly lower than conventional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?

  • Methodology :

  • Conventional synthesis : Cyclocondensation of thiosemicarbazide intermediates with substituted aromatic aldehydes under reflux in acidic or basic conditions. For brominated analogs, nucleophilic substitution (e.g., bromine replacement with amines) is common .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10–20 minutes at 150–200 W) using systems like Milestone Flexi Wave. This method improves yield by 15–20% compared to conventional heating .
  • Example : Starting from 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, bromine substitution via nucleophilic attack with amines or thiols in DMF at 80°C .

Q. How is the structure of this compound confirmed experimentally?

  • Methodology :

  • ¹H/¹³C NMR : Analyze chemical shifts (e.g., thiol proton at δ 13.5–14.0 ppm in DMSO-d₆) and coupling patterns to confirm substituent positions .
  • Elemental analysis (CHNS) : Verify empirical formula (e.g., C₉H₈BrN₃S) with ≤0.3% deviation .
  • HR-MS : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 296.9742) .

Q. What are the primary chemical reactions involving the thiol and bromine groups?

  • Methodology :

  • Thiol oxidation : React with iodine/KI to form disulfides (e.g., [5-(3-bromophenyl)-4H-1,2,4-triazole-3-yl]disulfide) .
  • Bromine substitution : Replace Br with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–100°C .
  • Thiol alkylation : React with alkyl halides (e.g., methyl iodide) in MeOH/NaOH to form thioethers .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized for higher yields of triazole-thiol derivatives?

  • Methodology :

  • Parameter tuning : Use a central composite design (CCD) to optimize power (150–250 W), time (5–30 min), and solvent (MeOH vs. EtOH). For example, 200 W for 15 minutes in MeOH increases yield to 85% .
  • Real-time monitoring : Employ gas chromatography (GC-MS) to track reaction completeness and minimize side products .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

  • Methodology :

  • Derivative synthesis : Modify substituents (e.g., replace Br with Cl, F, or NO₂) and test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC ≤ 8 µg/mL) .
  • Key SAR findings :
SubstituentAntimicrobial Activity (MIC, µg/mL)
Br4–8 (broad-spectrum)
NH₂2–4 (enhanced potency)
OCH₃8–16 (moderate)
Data from

Q. What computational methods predict the reactivity of the triazole-thiol core?

  • Methodology :

  • DFT calculations : Use B3LYP/6-31G(d) to model electron density, HOMO-LUMO gaps (e.g., 4.2 eV), and Fukui indices to identify nucleophilic sites (e.g., sulfur atom) .
  • Molecular docking : Simulate binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) to rationalize anti-TB activity .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology :

  • Replicate conditions : Ensure consistent pH (e.g., 6.5 vs. 7.1), temperature (37°C), and strain (e.g., M. bovis passage 100) .
  • Purity validation : Use HPLC (≥98% purity) to exclude impurities affecting bioactivity .
  • Comparative studies : Benchmark against controls (e.g., isoniazid) under identical protocols. For example, 1.0% triazole-thiol inhibits M. bovis growth entirely, while isoniazid fails at 0.5% .

Data Contradiction Analysis

Example : Discrepancies in anti-TB activity across studies:

  • : 0.1–1.0% triazole-thiol completely inhibits M. bovis, outperforming isoniazid.
  • Hypothesized causes :
    • pH sensitivity : Activity at pH 6.5 but not 7.1 may explain variability in other reports .
    • Strain specificity : Use of M. tuberculosis H37Rv vs. M. bovis in conflicting studies.
  • Resolution : Standardize test strains and culture conditions in future assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

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